molecular formula C21H23NO2 B14662269 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)- CAS No. 37082-18-1

4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)-

Cat. No.: B14662269
CAS No.: 37082-18-1
M. Wt: 321.4 g/mol
InChI Key: AHNVXIFOULNIOP-QGZVFWFLSA-N
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Description

4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is a complex organic compound with a unique structure that includes a dibenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoquinoline core, followed by the introduction of the cyclopropylmethyl and methyl groups. The final step involves the reduction of the quinoline to the tetrahydroquinoline form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached.

Scientific Research Applications

4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-2-Methoxy-5,6,6A,7-Tetrahydro-4H-Dibenzo[De,G]Quinolin-1-Ol: Another compound with a similar dibenzoquinoline core.

    Tetrahydroquinoline Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is unique due to its specific functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

37082-18-1

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(6aR)-6-(cyclopropylmethyl)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C21H23NO2/c1-24-18-11-15-8-9-22(12-13-6-7-13)17-10-14-4-2-3-5-16(14)20(19(15)17)21(18)23/h2-5,11,13,17,23H,6-10,12H2,1H3/t17-/m1/s1

InChI Key

AHNVXIFOULNIOP-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O

Origin of Product

United States

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